An In-Depth Technical Guide to 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone: Core Properties and Scientific Insights
An In-Depth Technical Guide to 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone, a key heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of biological activities. This document delves into the core physicochemical characteristics, spectroscopic signature, and synthetic methodologies pertinent to 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone. Furthermore, it explores the reactivity of this molecule and the broader therapeutic potential of the imidazo[1,2-a]pyridine class, particularly in the context of kinase inhibition for oncology applications. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this important molecular framework.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine moiety is a fused bicyclic aromatic system that has garnered significant attention in the field of medicinal chemistry. Its rigid structure and ability to participate in various non-covalent interactions make it an ideal scaffold for the design of potent and selective therapeutic agents.[1] Derivatives of this core have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, antiviral, and antimicrobial properties.
The ethanone substituent at the 6-position of the imidazo[1,2-a]pyridine ring system provides a crucial handle for further chemical modifications. The ketone functionality can be readily transformed into a variety of other functional groups, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This versatility makes 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone a valuable starting material and intermediate in drug discovery programs.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling and formulation characteristics.
| Property | Value | Source |
| CAS Number | 944905-12-8 | [2] |
| Molecular Formula | C₉H₈N₂O | [2] |
| Molecular Weight | 160.17 g/mol | [3] |
| Appearance | Not explicitly stated, likely a solid | - |
| Melting Point | Not explicitly stated in searched literature | - |
| Boiling Point | Not explicitly stated in searched literature | - |
| Solubility | Not explicitly stated in searched literature | - |
Note: Specific experimental data for the melting point, boiling point, and solubility of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone were not available in the searched literature. These properties would need to be determined experimentally.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of a chemical compound. The following sections would typically detail the expected spectroscopic data for 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While specific spectra for 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone were not found, related compounds have been characterized. For instance, ¹H NMR data for a similar compound, 1-(imidazo[1,2-a]pyridin-6-ylmethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][4][5]triazolo[4,5-b]pyrazine, shows characteristic signals for the imidazo[1,2-a]pyridine ring protons.[1]
Expected ¹H NMR Spectral Features: The ¹H NMR spectrum of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone is expected to show distinct signals for the protons on the bicyclic ring system and the methyl protons of the ethanone group. The chemical shifts and coupling constants would be indicative of their electronic environment and spatial relationships.
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule, with characteristic signals for the carbonyl carbon of the ethanone group and the carbons of the imidazo[1,2-a]pyridine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone would be expected to exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1680-1700 cm⁻¹. Other characteristic bands would include those for C-H and C=N stretching and bending vibrations of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 160.17, corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.[5]
Synthesis and Reactivity
The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various established methods.
General Synthetic Strategies
Several efficient methods for the synthesis of imidazo[1,2-a]pyridines have been reported, including:
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Groebke–Blackburn–Bienaymé Reaction: This is a one-pot, three-component reaction that offers a convergent and atom-economical approach to the synthesis of substituted imidazo[1,2-a]pyridines.[5]
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Ortoleva-King Reaction: This method involves the reaction of 2-aminopyridines with α-haloketones.[2]
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Copper-Catalyzed Aerobic Oxidative Synthesis: This approach utilizes 2-aminopyridines and acetophenones to construct the imidazo[1,2-a]pyridine core.[6]
The synthesis of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone would likely involve the reaction of a suitably substituted 2-aminopyridine with an appropriate α-haloketone or a related synthetic equivalent.
Caption: A plausible synthetic workflow for 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone.
Chemical Reactivity
The chemical reactivity of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone is dictated by the presence of the ketone functional group and the electron-rich imidazo[1,2-a]pyridine ring system.
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Reactions of the Ketone: The carbonyl group can undergo a variety of transformations, including reduction to an alcohol, reductive amination to form amines, and reactions with organometallic reagents to extend the carbon chain. These reactions provide avenues for the synthesis of a diverse library of derivatives for biological screening.
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Reactions of the Imidazo[1,2-a]pyridine Ring: The imidazo[1,2-a]pyridine ring is susceptible to electrophilic substitution reactions. The site of substitution is influenced by the electronic nature of the existing substituents.
Biological Activity and Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of kinase inhibitors, which are a major class of targeted cancer therapeutics.
Kinase Inhibition
Derivatives of the imidazo[1,2-a]pyridine core have been identified as potent inhibitors of several key kinases implicated in cancer progression, including:
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c-Met: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is associated with the development and progression of various cancers. Volitinib, a potent and selective c-Met inhibitor, features a substituted imidazo[1,2-a]pyridine moiety.[7]
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PI3Kα: Phosphatidylinositol 3-kinase alpha (PI3Kα) is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer. Imidazo[1,2-a]pyridine derivatives have been developed as potent and selective PI3Kα inhibitors.[8]
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